
2-(4-Fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Pyrazole derivatives, including compounds similar to 2-(4-Fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine, have been actively studied for their antimicrobial properties. For instance, novel Schiff bases synthesized from similar compounds demonstrated significant in vitro antimicrobial activity, with some derivatives exhibiting excellent activity compared to others (Puthran et al., 2019). Similarly, research on pyrazoline derivatives indicated potential antimicrobial and antitubercular properties, with some compounds showing good activity against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).
Cytotoxicity and Carbonic Anhydrase Inhibition
Pyrazolines, closely related to the queried compound, have also been evaluated for cytotoxic activities on tumor and non-tumor cell lines. These compounds showed selective cytotoxicity, with certain derivatives being more selective than others (Kucukoglu et al., 2016). In addition, these compounds exhibited inhibitory effects on carbonic anhydrase isoenzymes, showing superior activity compared to reference compounds.
Potential as COX-2 Inhibitors
Studies have explored the use of pyrazine and quinoxaline derivatives as selective COX-2 inhibitors. These compounds, featuring structural similarities to the queried chemical, showed promising results in animal models of inflammation (Singh et al., 2004). This highlights the potential of pyrazole derivatives in the development of new anti-inflammatory drugs.
Synthesis and Characterization
The synthesis and characterization of similar compounds are crucial in understanding their potential applications. For instance, the synthesis of fluoro-substituted 2-pyrazoline derivatives has been thoroughly investigated, providing insights into their structural and electronic properties (Guo et al., 2009). These studies are essential for the development of novel compounds with specific biological activities.
Propiedades
Nombre del producto |
2-(4-Fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine |
|---|---|
Fórmula molecular |
C17H16FN3O3S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H16FN3O3S/c1-11-9-12(7-8-14(11)18)25(22,23)21-17(19)10-15(20-21)13-5-3-4-6-16(13)24-2/h3-10H,19H2,1-2H3 |
Clave InChI |
LWFIBLCVEXHJFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3OC)N)F |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3OC)N)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



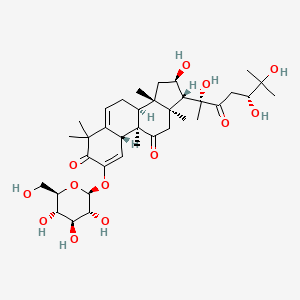

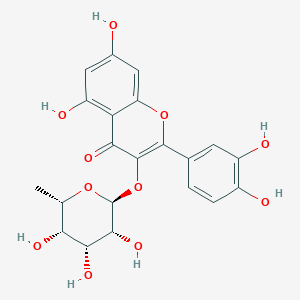
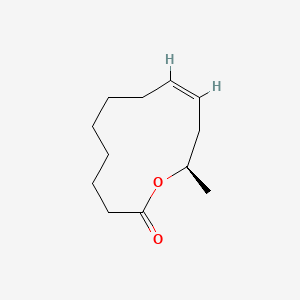
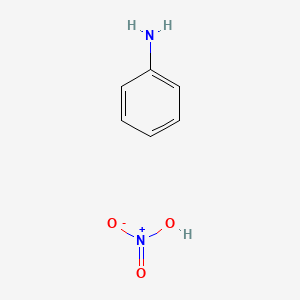

![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
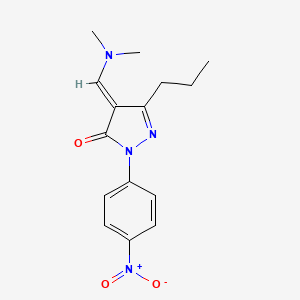
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)
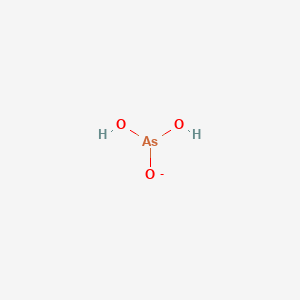

![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)